molecular formula C9H21O3P B093893 Triisopropyl phosphite CAS No. 116-17-6

Triisopropyl phosphite

Cat. No. B093893
M. Wt: 208.23 g/mol
InChI Key: SJHCUXCOGGKFAI-UHFFFAOYSA-N
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Patent
US04017564

Procedure details

208 parts of triisopropyl phosphite, 1.5 parts of phenothiazine and 3.4 parts of Ni(CO)4 (corresponding to 2 mol %, based on the phosphite) are heated to 120°-130° C in a nitrogen atmosphere. 99 parts (corresponding to a 10% excess) of methallyl chloride are added dropwise over a period of 5 hours. 68 parts of isopropyl chloride (Bp: 35°-36° C) are distilled off through a column. The product is fractionated in vacuo through a column. Boiling point: 58°-63° C/0.25 Torr; Yield: 155 parts (70.5% of the theoretical): nD20 : 1.4312 Purity according to GC: 97.3%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(CO)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([O:10][CH:11]([CH3:13])[CH3:12])([O:6][CH:7]([CH3:9])[CH3:8])[O:2]C(C)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.P([O-])([O-])[O-].[CH2:32](Cl)[C:33](=[CH2:35])[CH3:34]>>[CH:11]([O:10][P:1]([CH2:34][C:33](=[CH2:32])[CH3:35])(=[O:2])[O:6][CH:7]([CH3:8])[CH3:9])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Ni(CO)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated to 120°-130° C in a nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
68 parts of isopropyl chloride (Bp: 35°-36° C) are distilled off through a column

Outcomes

Product
Name
Type
Smiles
C(C)(C)OP(OC(C)C)(=O)CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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